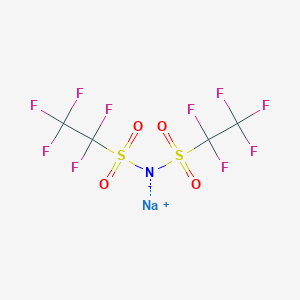
alpha-D-galactosyl-(1->2)-D-galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE is a disaccharide composed of two galactose molecules linked through an alpha-glycosidic bond between the first carbon (anomeric carbon) of one galactose and the second oxygen of the other . This compound is significant in various biochemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE typically involves the enzymatic or chemical glycosylation of galactose. The process includes:
Enzymatic Glycosylation: Utilizing glycosyltransferase enzymes to catalyze the formation of the glycosidic bond under controlled conditions.
Chemical Glycosylation: Employing chemical catalysts and protecting groups to facilitate the selective formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this disaccharide often involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. The fermentation broth is then processed to isolate and purify the disaccharide.
化学反応の分析
Types of Reactions: 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of galactitol.
Substitution: Formation of various galactosyl derivatives depending on the substituent introduced.
科学的研究の応用
2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying glycosylation processes and enzyme kinetics.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in metabolic disorders.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in food and cosmetic products.
作用機序
The mechanism of action of 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE involves its interaction with specific glycosyltransferase enzymes, facilitating the transfer of galactose units to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play vital roles in cellular communication and metabolism.
類似化合物との比較
2-O-(A-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE: A disaccharide where galactose is linked to glucose.
LACTOSE: Composed of galactose and glucose linked by a beta-glycosidic bond.
MELIBIOSE: Consists of galactose and glucose linked by an alpha-glycosidic bond.
Uniqueness: 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE is unique due to its specific alpha-glycosidic linkage between two galactose molecules, which imparts distinct biochemical properties and reactivity compared to other disaccharides.
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC名 |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChIキー |
HIWPGCMGAMJNRG-JZSVMVJISA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
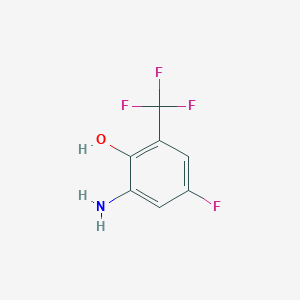
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
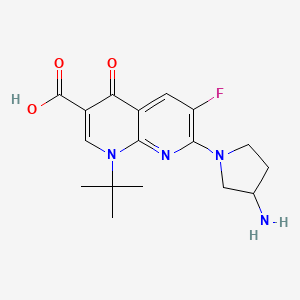

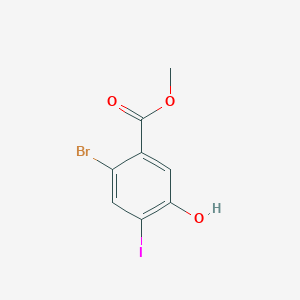


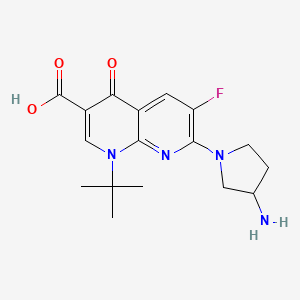

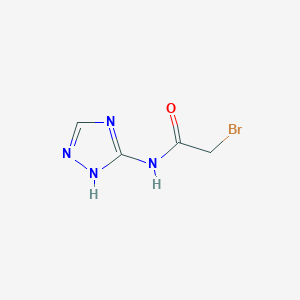

![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
